rac-cis-Desacetyl Diltiazem Hydrochloride
Description
Contextualization as a Metabolite of Diltiazem (B1670644) in Drug Metabolism Research
Research has shown that desacetyl diltiazem is present in plasma at concentrations approximately 10% to 20% of the parent drug. pfizermedical.com Furthermore, it possesses coronary vasodilator activity that is estimated to be 25% to 50% that of Diltiazem itself. pfizermedical.com This intrinsic activity underscores the importance of considering its presence and concentration when evaluating the pharmacokinetics and pharmacodynamics of Diltiazem. The formation and clearance of this metabolite can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes like CYP2D6, which can lead to significant inter-individual variability in patient response to Diltiazem therapy. nih.gov
Physicochemical Properties of rac-cis-Desacetyl Diltiazem Hydrochloride
| Property | Value |
| CAS Number | 23515-45-9 |
| Molecular Formula | C₂₀H₂₅ClN₂O₃S |
| Molecular Weight | 408.94 g/mol |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one;hydrochloride |
Significance in Pharmaceutical and Biomedical Investigations
The importance of this compound extends beyond its role as a metabolite. In pharmaceutical and biomedical research, it serves as a crucial tool for a variety of investigations.
Cardiovascular Research: As an active metabolite with calcium channel blocking properties, it is utilized in studies aimed at understanding the structure-activity relationships of benzothiazepine (B8601423) derivatives. By comparing its effects to those of Diltiazem and other metabolites, researchers can elucidate the molecular features responsible for vasodilation and other cardiovascular effects. nih.gov A study investigating the Ca2+ antagonistic activities of Diltiazem and its metabolites found that desacetyl diltiazem (referred to as M1) exhibited a potent vasorelaxant effect on hamster aorta preparations. nih.govacs.org
Pharmacokinetic and Drug Metabolism Studies: The quantification of this compound in biological fluids is essential for comprehensive pharmacokinetic modeling of Diltiazem. nih.gov Its formation and elimination rates provide insights into the activity of specific metabolic pathways. Furthermore, it can be used as a biomarker to study drug-drug interactions, particularly those involving inhibitors or inducers of cytochrome P450 enzymes. ontosight.ai
Neuroprotective Research: Emerging research has also explored the potential neuroprotective effects of calcium channel blockers. While much of this research has focused on the parent drug, Diltiazem, in conditions like Alzheimer's disease, the role of its active metabolites is an area of growing interest. scialert.netnih.govnih.govresearchgate.netresearchgate.net Understanding the ability of metabolites like this compound to cross the blood-brain barrier and exert effects on neuronal calcium channels could open new avenues for therapeutic development.
Analytical Method Development: The need to accurately measure levels of this compound in plasma and other biological matrices has driven the development of sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netuoa.grijdra.comrsc.org These methods are vital for both clinical monitoring and preclinical research.
Research Findings on the Vasorelaxant Activity of Diltiazem Metabolites
The following table presents data from a study on the Ca2+ antagonistic activities of Diltiazem and its metabolites on hamster aorta preparations depolarized with KCl. The potency is expressed as the IC50 value, which is the concentration required to inhibit the response by 50%.
| Compound | IC50 (μM) ± SE |
| Diltiazem | 0.98 ± 0.47 |
| Desacetyl Diltiazem (M1) | 6.72 |
| N-monodesmethyl Diltiazem (MA) | 6.49 |
| Desacetyl-N-monodesmethyl Diltiazem (M2) | 6.03 |
| Desacetyl-O-desmethyl Diltiazem (M4) | 5.51 |
| Desacetyl-N,O-didesmethyl Diltiazem (M6) | 5.33 |
| (Data sourced from a study on the calcium channel receptor binding of diltiazem and its metabolites). nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-5-22-16-8-6-7-9-17(16)26-20(21(2)3,18(23)19(22)24)14-10-12-15(25-4)13-11-14;/h6-13,18,23H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPAHHOOOFVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC(C(C1=O)O)(C3=CC=C(C=C3)OC)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Hydrolytic Synthesis from Diltiazem (B1670644) Hydrochloride
The most direct and common method for the preparation of rac-cis-Desacetyl Diltiazem Hydrochloride is through the hydrolysis of its parent compound, Diltiazem Hydrochloride. This process involves the cleavage of the acetyl group from the diltiazem molecule.
Reaction Conditions and Optimization Strategies
The hydrolysis of diltiazem to its desacetyl metabolite is a reaction that can be catalyzed by both acids and bases and is influenced by temperature. biosynth.com The reaction follows first-order kinetics. biosynth.com
Acid-Catalyzed Hydrolysis: Treatment of Diltiazem Hydrochloride with a strong acid such as 1N hydrochloric acid (HCl) at an elevated temperature of 60°C for three hours can effectively induce hydrolysis.
Base-Catalyzed Hydrolysis: Similarly, the use of a strong base like 1N sodium hydroxide (B78521) (NaOH) under the same temperature and time conditions (60°C for three hours) also facilitates the removal of the acetyl group. The mechanism for the base-catalyzed degradation of Diltiazem Hydrochloride to Desacetyl Diltiazem Hydrochloride has been described in the literature. impactfactor.org
Neutral Hydrolysis: Hydrolysis can also be achieved in an aqueous medium without the addition of strong acids or bases by heating the solution. For instance, maintaining a solution of Diltiazem Hydrochloride in water at 60°C for 24 hours can lead to the formation of the desacetyl derivative.
The stability of the ester linkage in diltiazem is pH-dependent, with the minimum hydrolysis rate observed at approximately pH 3.5. biosynth.com The degradation of Desacetyl Diltiazem Hydrochloride itself has been found to be more rapid and intensive under stress conditions compared to the parent diltiazem. impactfactor.orgresearchgate.net
| Hydrolysis Method | Reagent | Temperature | Time | Reference |
| Acid-Catalyzed | 1N HCl | 60°C | 3 hours | |
| Base-Catalyzed | 1N NaOH | 60°C | 3 hours | |
| Neutral | Water | 60°C | 24 hours |
Purification and Isolation Techniques
Following the hydrolytic synthesis, the resulting this compound must be separated from the reaction mixture, which may contain unreacted diltiazem, byproducts, and reagents.
Crystallization: Recrystallization is a common method for the purification of the final product. Butanol has been reported as a suitable solvent for the recrystallization of diltiazem-related compounds, suggesting its potential applicability for desacetyl diltiazem as well. google.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. Various HPLC methods have been developed for the separation of diltiazem and its metabolites. nih.govnih.govnih.govajptr.comresearchgate.netresearchgate.netrsc.org These methods typically employ reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govajptr.comresearchgate.net For preparative HPLC, these analytical conditions can be scaled up to isolate larger quantities of the pure compound. Automated methods combining liquid-solid extraction on disposable cartridges with HPLC have also been developed for the analysis of diltiazem and its desacetyl metabolite in plasma. nih.gov
| Purification Technique | Details | Reference |
| Crystallization | Recrystallization from butanol. | google.com |
| Preparative HPLC | Reversed-phase C8 or C18 columns with buffered acetonitrile or methanol mobile phases. | nih.govajptr.comresearchgate.net |
| Automated LSE-HPLC | Liquid-solid extraction on cyanopropyl silica (B1680970) cartridges followed by HPLC on an octyl silica column. | nih.gov |
Alternative Synthetic Routes and Precursor Utilization
An alternative synthetic pathway to this compound that avoids the hydrolysis of diltiazem involves the N-alkylation of a key intermediate. This method allows for the direct introduction of the dimethylaminoethyl side chain.
A described synthesis starts with (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. google.com This precursor is N-alkylated using dimethylaminoethyl chloride hydrochloride in the presence of potassium carbonate (K2CO3) as a base. google.comchemicalbook.com The reaction is typically carried out in a solvent system such as toluene (B28343) and water, often with the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to facilitate the reaction between the two phases. google.com Another variation of this reaction utilizes ethyl acetate (B1210297) as the solvent with potassium carbonate and a drop of water, followed by heating at reflux for 12 hours, which has been reported to yield the N-alkylated product in 88% after chromatographic purification. chemicalbook.com
The synthesis of the precursor, cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, can be achieved by reacting a cyclic sulfite (B76179) with 2-aminothiophenol (B119425) in dry xylene under reflux in the presence of an Fe3+-clay catalyst, yielding the product after chromatography. chemicalbook.com
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Yield | Reference |
| (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | Dimethylaminoethyl chloride hydrochloride | K2CO3, Tetrabutylammonium hydrogen sulfate | Toluene/Water | Not specified | google.com |
| The hydroxy lactam | 2-(dimethylamino) ethyl chloride hydrochloride | K2CO3, Water | Ethyl acetate | 88% | chemicalbook.com |
Derivatization Strategies for Analytical and Structural Studies
Chemical derivatization is often employed to enhance the volatility and thermal stability of polar compounds like this compound, making them amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govyoutube.com
A common derivatization strategy for metabolites containing hydroxyl and amine groups is silylation. youtube.com This typically involves a two-step process:
Methoximation: The carbonyl groups are first protected by reacting the compound with methoxyamine hydrochloride. This step is crucial for reducing the formation of multiple derivatives from tautomers. youtube.com
Silylation: The active hydrogens on hydroxyl and amine groups are then replaced with trimethylsilyl (B98337) (TMS) groups. A common silylating agent used for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com
This derivatization process renders the molecule more volatile and less polar, allowing for its separation and detection by GC-MS. The resulting mass spectra can then be used for structural elucidation and quantification. The use of deuterated analogues, such as Desacetyl Diltiazem-d4 Hydrochloride, can also serve as internal standards in quantitative mass spectrometric analyses. nih.gov
| Derivatization Step | Reagent | Purpose | Reference |
| Methoximation | Methoxyamine hydrochloride | Protects carbonyl groups, prevents tautomerization. | youtube.com |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. | nih.govyoutube.com |
Chemical Stability, Degradation Pathways, and Impurity Formation
Hydrolytic Degradation Kinetics and Mechanisms in Aqueous Solutions
The hydrolysis of the acetyl group in Diltiazem (B1670644) Hydrochloride leads to the formation of rac-cis-Desacetyl Diltiazem Hydrochloride. mu-varna.bg This process is a key pathway in the degradation of the parent drug. The kinetics of this hydrolytic degradation have been investigated across various pH ranges and temperatures.
Studies have shown that the hydrolysis of diltiazem follows first-order kinetics. nih.gov The rate of this degradation is significantly influenced by pH. nih.gov The pH-rate profile indicates that the degradation is subject to specific acid- and base-catalysis, as well as spontaneous or water-catalyzed decomposition of both the dissociated and undissociated forms of the diltiazem molecule. nih.gov Maximum stability is generally observed in the low-pH range of 3 to 5. mu-varna.bg
The mechanism of hydrolysis primarily involves the cleavage of the ester bond at the C3 position of the 1,5-benzothiazepine (B1259763) ring, resulting in the formation of equimolar amounts of O-desacetyl diltiazem and acetic acid. mu-varna.bg The seven-membered lactam ring of diltiazem is comparatively stable against hydrolysis, which is likely due to steric stabilization. mu-varna.bg
In biological fluids, the rate of hydrolytic degradation of diltiazem, leading to the formation of desacetyl diltiazem, varies. A study investigating diltiazem's stability under near-physiological conditions found the most significant degradation rate in whole blood, with a half-life of 27 hours. nih.gov This was followed by plasma with a half-life of 88 hours, and gastric fluid showing the slowest degradation with a half-life of 153 hours. nih.gov
Degradation under Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic)
Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for identifying potential degradation products. This compound is a major product formed when Diltiazem Hydrochloride is subjected to various stress conditions.
Acidic and Basic Hydrolysis : Diltiazem shows significant degradation under both acidic and basic conditions, with a notable increase in the concentration of desacetyl diltiazem. nih.gov In one study, diltiazem was subjected to 1.0 N HCl at 70°C for 12 hours, resulting in only 16.67% of the parent drug remaining. nih.gov Similarly, under basic conditions (1.0 M NaOH at 70°C for 12 hours), only 10.47% of diltiazem remained, with desacetyl diltiazem being a primary degradation product. nih.gov The hydrolysis in the presence of acids and bases follows first-order kinetics. nih.gov Another study using 0.1 M HCl at 80°C for one hour resulted in approximately 76% degradation of diltiazem, forming Impurity-F (desacetyl diltiazem) as the single major degradation product. nih.gov Under basic conditions (0.1 M NaOH at 80°C for one hour), 72.7% degradation was observed. nih.gov
Oxidative Degradation : Under oxidative stress, such as exposure to hydrogen peroxide, diltiazem also degrades. One study using 3% H₂O₂ at 80°C for one hour showed a 43% reduction in the parent drug. nih.gov However, another study using 3% hydrogen peroxide at ambient temperature for 4 hours showed a less significant decrease to 89.01%, with only a minor increase in desacetyl diltiazem. nih.gov This suggests that temperature plays a crucial role in oxidative degradation.
Photolytic Degradation : Exposure to UV light can induce degradation. When an aqueous solution of diltiazem was exposed to a UV lamp at 254 nm for 4 hours, 48.86% of the drug remained, with desacetyl diltiazem being identified as the main photoproduct. nih.gov It has been noted that under UV irradiation, (+)-(2S, 3S)-cis-desacetyl diltiazem hydrochloride can epimerize to its (+)-(2R, 3S)-trans antipode. mu-varna.bgresearchgate.net
Thermal Degradation : When subjected to heat (70°C for 12 hours), the diltiazem content decreased to 84.57% with a minor increase in the amount of desacetyl diltiazem. nih.gov Solid-state thermal degradation studies have also been performed.
A summary of the degradation of Diltiazem under various stress conditions from one study is presented below:
| Stress Condition | Media/Duration | Recovered Diltiazem (%) (mean, RSD %) | Number of Impurities Observed |
| Photolytic | H₂O / 254 nm / 4 h | 48.86 (1.48) | 1 |
| Acidic | 1.0 N HCl / 70°C / 12 h | 16.67 (1.95) | 1 |
| Neutral | H₂O / 70°C / 12 h | 84.57 (0.86) | 1 |
| Basic | 1.0 M NaOH / 70°C / 12 h | 10.47 (2.10) | 1 |
| Oxidative | 3% H₂O₂ / Ambient / 4 h | 89.01 (1.74) | 2 |
| Heat | 70°C / 12 h | 84.57 (0.86) | 1 |
| Data sourced from a study on the stress degradation of diltiazem, where desacetyl diltiazem was a notable degradation product. nih.gov |
Formation as an Analytical Artifact during Chemical Analysis
Desacetyl diltiazem has been observed as an analytical artifact during the gas chromatographic (GC) analysis of illicit cocaine samples that contain diltiazem as an adulterant. researchgate.net The formation of this artifact was found to be dependent on the injection solvent and the presence of other substances in the sample matrix. researchgate.net
Specifically, when methanol (B129727) was used as the injection solvent for cocaine samples containing sodium bicarbonate, desacetyl diltiazem was formed in the heated injection port of the gas chromatograph. researchgate.net However, the use of chloroform (B151607) as the injection solvent did not result in the formation of this artifact. researchgate.net This indicates that desacetyl diltiazem can be a genuine impurity present in some samples but can also be inadvertently generated during the analytical process itself under certain conditions. researchgate.net These findings highlight the importance of method development and validation to avoid the creation of artifacts that could lead to inaccurate sample profiling. researchgate.netresearchgate.net
Identification and Characterization of Related Degradation Products
The identification and characterization of degradation products are crucial for ensuring the quality and safety of pharmaceutical products. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful technique for this purpose. scielo.brnih.gov
In degradation studies of diltiazem, several degradation products have been identified. scielo.br The main degradation product resulting from hydrolysis is desacetyl diltiazem, which is also known as Impurity F in the British Pharmacopoeia. scielo.br HPLC-ESI-MS/MS analysis of diltiazem subjected to hydrolytic stress conditions revealed a protonated molecule [M+H]⁺ of 373, which corresponds to the molecular mass of desacetyl diltiazem (372 g/mol ). scielo.br
Other degradation products have also been observed under different stress conditions. For instance, under oxidative conditions, Diltiazem sulfoxide (B87167) is a known impurity. nih.gov In comprehensive forced degradation studies, multiple unknown degradation products can be formed, necessitating the use of stability-indicating analytical methods that can separate all known and unknown impurities from the main drug component. nih.govresearchgate.net
The characterization of these products often involves comparing their retention times and mass spectra with those of reference standards. nih.gov For unknown impurities, tandem MS (MS/MS) analyses are employed to elucidate their structures by examining fragmentation patterns. nih.gov
Stereochemical Characterization and Enantiomeric Purity
Elucidation of Absolute and Relative Stereochemistry
The nomenclature of rac-cis-Desacetyl Diltiazem (B1670644) Hydrochloride provides immediate insight into its stereochemical structure. The prefix "cis" denotes the relative stereochemistry at the two chiral centers, C2 and C3, of the 1,5-benzothiazepine (B1259763) ring system. This indicates that the substituents at these positions—the 4-methoxyphenyl (B3050149) group at C2 and the hydroxyl group at C3—are located on the same side of the ring.
The compound is a racemate, or racemic mixture, meaning it is composed of equal amounts of two enantiomers. The absolute configuration of these enantiomers is defined as (2R,3R) and (2S,3S). cymitquimica.com The systematic name for the racemic compound is therefore rel-(2R,3R)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride. cymitquimica.com
Studies on the closely related parent compound, diltiazem, have shown that the seven-membered benzothiazepine (B8601423) ring exists in solution primarily in twist-boat and boat conformations. psu.edu For the cis-isomer, this results in a conformational equilibrium where the bulky 4-methoxyphenyl group at C2 tends to occupy an axial position, while the substituent at C3 (a hydroxyl group in this case) is in an equatorial position in the major conformation. psu.edu This conformational behavior is a key element of the molecule's three-dimensional structure.
Enantioseparation Methodologies Utilizing Chromatographic and Electrophoretic Techniques
The separation of the (2R,3R) and (2S,3S) enantiomers of cis-Desacetyl Diltiazem is essential for studying their individual properties. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have been established as effective techniques for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. A method has been developed for the simultaneous enantioselective determination of both cis-diltiazem and its metabolite, cis-desacetyl diltiazem. nih.gov While specific column and mobile phase details for the metabolite's separation are part of detailed studies, the general approach relies on creating a chiral environment within the column. nih.gov Achiral HPLC methods have also been developed to separate desacetyl diltiazem from its parent compound, diltiazem, often using reverse-phase columns like Hypersil-ODS with a mobile phase of acetonitrile (B52724) and a buffer. ijpsonline.comderpharmachemica.com
Table 1: Representative HPLC Method for Separation of Diltiazem and Desacetyl Diltiazem This table describes a method for separating the parent drug from its metabolite, which is a foundational step for developing enantioselective methods.
| Parameter | Condition | Source |
| Column | Hypersil-ODS, 5 µm (200 mm x 4.6 mm) | ijpsonline.com |
| Mobile Phase | Acetonitrile and 0.01 M ammonium (B1175870) phosphate (B84403) buffer (55:45) containing 0.06% triethylamine | ijpsonline.com |
| pH | 3.75 | ijpsonline.com |
| Flow Rate | 1.0 ml/min | ijpsonline.com |
| Detection | UV at 237 nm | ijpsonline.com |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative with high efficiency and low sample consumption. Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.
Studies have demonstrated that various polysaccharides can serve as effective chiral selectors for diltiazem and its derivatives. nih.gov One of the most successful approaches is Affinity Electrokinetic Chromatography (AEKC), which utilizes chondroitin (B13769445) sulfate (B86663) C as a chiral selector and has been shown to achieve complete enantioseparation of related compounds. nih.gov Another study successfully developed and compared a CE method alongside an HPLC method for the simultaneous enantioseparation of diltiazem and desacetyl diltiazem, and the CE method was evaluated for the quantitative determination of minor enantiomeric impurities. nih.gov
Table 2: Capillary Electrophoresis Chiral Selectors for Diltiazem and Related Compounds
| Technique | Chiral Selector | Efficacy | Source |
| CZE / EKC | Electrically neutral β-cyclodextrin polymer | Partial Separation | nih.gov |
| CZE / EKC | Dextran sulfate | Partial Separation | nih.gov |
| AEKC | Chondroitin sulfate C | Complete Enantioseparation | nih.gov |
Chiral Inversion Studies in Solution and Solid State
Chiral inversion is a process where one enantiomer of a chiral molecule converts into its mirror image, a phenomenon of significant pharmacological interest as it can alter a drug's efficacy and safety profile in the body. wikipedia.orgnih.gov This process can be influenced by various factors, including solvents and biological environments. wikipedia.orgnih.gov
The development of robust enantioseparation methods, such as the HPLC and CE techniques described previously, is a fundamental prerequisite for conducting chiral inversion studies. nih.gov Such methods allow for the accurate quantification of each enantiomer over time and under various conditions.
While the analytical tools to monitor the enantiomers of cis-Desacetyl Diltiazem Hydrochloride exist, detailed studies specifically investigating its potential for chiral inversion in either solution or the solid state are not extensively documented in publicly available literature. Such investigations would be crucial to fully understand the metabolic fate and stereochemical stability of this compound.
Pharmacological and Biological Activities: Mechanistic Insights in Vitro and Pre Clinical
Calcium Channel Antagonism: Subtype Specificity and Ligand Binding Studies (In Vitro)
rac-cis-Desacetyl Diltiazem (B1670644) Hydrochloride functions as a calcium channel antagonist, a mechanism it shares with its parent compound, diltiazem. statpearls.com Its primary action involves the inhibition of calcium ion influx through L-type voltage-gated calcium channels, which are crucial for the contraction of vascular and cardiac muscle. tga.gov.austatpearls.com In vitro studies demonstrate that the compound modulates intracellular calcium levels, which is central to its pharmacological effects. While detailed studies on subtype specificity are not extensively documented for the metabolite itself, its activity is understood to be in the context of the L-type calcium channels targeted by diltiazem.
Modulation of Cellular Signaling Pathways (e.g., Calcineurin Inhibition in Neurodegenerative Models)
While diltiazem is known to interact with the metabolism of calcineurin inhibitors like tacrolimus (B1663567) through the CYP P450 system, direct evidence of rac-cis-Desacetyl Diltiazem Hydrochloride acting as a calcineurin inhibitor is not established in the reviewed literature. researchgate.net However, related research into benzothiazepine (B8601423) derivatives has pointed towards neuroprotective properties. In vitro studies on similar compounds have shown significant neuroprotective effects in neuronal cell cultures, specifically against glutamate-induced excitotoxicity. This neuroprotection is attributed to the modulation and stabilization of calcium homeostasis, which prevents the cellular damage associated with calcium dysregulation.
Comparative Pharmacological Potency with Parent Compound (In Vitro Assays)
Table 1: Comparative Potency of Desacetyl Diltiazem vs. Diltiazem
| Compound | Pharmacological Effect | Relative Potency (In Vitro) | Source |
| This compound | Coronary Vasodilation | 25% - 50% of Diltiazem | pdr.netfda.gov |
In Vitro Studies on Smooth Muscle Relaxation and Cardiac Conduction Effects
The vasodilatory action of this compound is a direct result of its ability to induce smooth muscle relaxation. tga.gov.au In vitro studies have confirmed that diltiazem causes a concentration-dependent inhibition of smooth muscle contraction, a property shared by its desacetyl metabolite. tga.gov.au This effect is central to its role as a coronary vasodilator. statpearls.com
Regarding cardiac conduction, diltiazem is known to decrease sinoatrial and atrioventricular conduction in isolated tissues and exert a negative inotropic effect. pdr.netfda.gov While desacetyl diltiazem is pharmacologically active, its specific effects on cardiac conduction in vitro are less potent than diltiazem's and are considered as part of the cumulative effects of diltiazem metabolism. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of rac-cis-Desacetyl Diltiazem (B1670644) Hydrochloride due to its high resolution, sensitivity, and versatility. nih.gov
The development of robust HPLC methods for the quantification of Desacetyl Diltiazem Hydrochloride is essential for its accurate measurement in various matrices. These methods are rigorously validated to ensure they are linear, accurate, precise, and specific.
A stability-indicating liquid chromatographic method has been successfully developed and validated for the simultaneous determination of Diltiazem Hydrochloride and its major metabolite, Desacetyl Diltiazem Hydrochloride. derpharmachemica.com The method demonstrated linearity for Desacetyl Diltiazem Hydrochloride in a concentration range of 25% to 250% of a specified limit, with a correlation coefficient (R) of 0.9998. Validation parameters confirmed the method's suitability for quantitative analysis, with the limit of detection (LOD) and limit of quantification (LOQ) for Desacetyl Diltiazem Hydrochloride established at 0.0633 µg/mL and 0.450 µg/mL, respectively. derpharmachemica.com
For quantification in biological matrices like human plasma, highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed. nih.gov One such method validated a concentration range of 0.24-320.7 ng/mL for Desacetyl Diltiazem (DAcD), with a lower limit of quantification of 0.24 ng/mL. nih.gov The intra- and inter-day precision and accuracy for this method were within 10.0%. nih.gov
Table 1: HPLC Method Parameters for Quantification of Desacetyl Diltiazem Hydrochloride
| Parameter | Method 1 (Stability-Indicating) derpharmachemica.com | Method 2 (UPLC-MS/MS in Plasma) nih.gov | Method 3 (LC-MS/MS in Plasma) ajptr.com |
|---|---|---|---|
| Column | Not specified | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Not specified |
| Mobile Phase | Acetate (B1210297) buffer (0.1 M) and Acetonitrile (B52724) (650:350 v/v) | 10 mM Ammonium (B1175870) Acetate buffer and Acetonitrile (25:75, v/v) | Acetonitrile and 0.2% Formic Acid (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 0.5 mL/min |
| Detection | UV (wavelength not specified) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 25% - 250% of specified limit (0.5%) | 0.24 - 320.7 ng/mL | Not specified, r² ≥ 0.99 |
| LOD | 0.0633 µg/mL | Not specified | Not specified |
| LOQ | 0.450 µg/mL | 0.24 ng/mL | Not specified |
| Retention Time | 15.7 min | Not specified | 2.5 min |
Since Diltiazem is an optically active compound, its metabolites, including Desacetyl Diltiazem, also exist as enantiomers. nih.govyoutube.com Chiral separation techniques are crucial for isolating and quantifying these enantiomers, as they can exhibit different pharmacological activities. nih.gov Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a primary method for this purpose. youtube.comyoutube.com
A method was developed for the simultaneous enantioseparation of cis-Diltiazem and its metabolite cis-Desacetyl Diltiazem using HPLC. nih.gov This approach allows for the determination of the enantiomeric purity of the pharmacologically active (+)-cis-Diltiazem by quantifying its enantiomeric impurity. nih.gov Another study employed a two-column HPLC technique where, after initial separation on a conventional C18 column, the collected Diltiazem fraction was analyzed on a Chiralcel OC column to determine the enantiomeric ratio. nih.gov This highlights the effectiveness of specialized chiral columns in resolving enantiomers. nih.gov The ability of a chiral host (the CSP) to separate enantiomers relies on creating differential interactions, often through at least three points of contact, which leads to different retention times for each enantiomer. youtube.comyoutube.com
Table 2: Chiral HPLC Separation Example
| Parameter | Example Method nih.gov |
|---|---|
| Purpose | Determination of d- and l-diltiazem enantiomers |
| Initial Separation Column | Nucleosil 5C18 |
| Chiral Separation Column | Chiralcel OC |
| Principle | The column effluent containing diltiazem from the first column is collected, and its enantiomeric ratio is determined on the second (chiral) column. |
Stability-indicating methods are designed to quantify a drug substance in the presence of its impurities, degradants, and excipients. pharmtech.com These methods are vital for assessing the stability of a drug product over its shelf life. impactfactor.org Diltiazem Hydrochloride is known to undergo hydrolysis in aqueous media to form Desacetyl Diltiazem. impactfactor.orgresearchgate.net
A validated stability-indicating HPLC method was developed to determine Diltiazem and Desacetyl Diltiazem simultaneously. derpharmachemica.com Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light, are a key part of developing these methods. nih.gov Studies have shown that under stress conditions, the degradation of Desacetyl Diltiazem can be faster and more intensive than that of the parent Diltiazem molecule. derpharmachemica.com For instance, when subjected to 0.1 M HCl, Diltiazem degraded by about 76%, while treatment with 3% H₂O₂ resulted in 43% degradation. nih.gov The method must be able to resolve the main peak from all potential degradation product peaks, ensuring the assay is specific. pharmtech.comnih.gov
Table 3: Forced Degradation of Diltiazem (Parent Drug) nih.gov
| Stress Condition | Observation | Major Degradation Product(s) |
|---|---|---|
| Acidic (0.1 M HCl, 80°C, 1 hr) | ~76% degradation | Impurity-F (23.52%) |
| Basic (0.1 M NaOH, 80°C, 1 hr) | ~72.7% degradation | Impurity-F (22.06%) |
| Oxidative (3% H₂O₂, 80°C, 1 hr) | ~43% degradation | Diltiazem sulfoxide (B87167) (29.86%), Unknown (12.53%) |
Capillary Electrophoresis (CE) Techniques for Separation and Impurity Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and requires very small sample volumes. nih.govanalyticaltoxicology.com It serves as a valuable alternative and complementary technique to HPLC for drug analysis and impurity profiling. analyticaltoxicology.comnih.gov
CE methods have been developed for the simultaneous enantioselective determination of cis-Diltiazem and its metabolite, cis-Desacetyl Diltiazem. nih.gov This technique separates ions based on their electrophoretic mobility in an applied electric field. nih.gov The high separation efficiency of CE allows for baseline separation even with small differences in mobility between analytes. nih.gov A CE method was evaluated for the quantitative determination of minor enantiomeric impurities in pharmacologically active (+)-cis-Diltiazem, demonstrating its utility in purity analysis. nih.gov
Table 4: Capillary Electrophoresis Application
| Application | Description | Reference |
|---|---|---|
| Enantioselective Determination | A CE method was developed and compared with HPLC for the simultaneous separation of cis-diltiazem and cis-desacetyldiltiazem enantiomers. | nih.gov |
| Quantitative Analysis of Impurities | The CE method was specifically evaluated for its ability to quantify minor enantiomeric impurities in (+)-cis-DLT. | nih.gov |
Mass Spectrometry (MS) Applications in Structural Elucidation and Detection
Mass Spectrometry is an indispensable tool for the structural elucidation of drug metabolites and impurities. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enabling confident identification of compounds. orientjchem.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like drug metabolites. It is commonly used in the positive ion mode for the analysis of Diltiazem and its metabolites. ajptr.com ESI-MS has been used for the definitive identification of HPLC peaks corresponding to Desacetyl Diltiazem. nih.gov
In LC-MS/MS methods, specific mass transitions are monitored to enhance selectivity and sensitivity. ajptr.com For Desacetyl Diltiazem, the transition from the protonated molecule [M+H]⁺ at m/z 373.00 to a specific product ion at m/z 109.00 has been used for quantification. ajptr.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. orientjchem.org
Table 5: ESI-MS Data for Desacetyl-Diltiazem massbank.eu
| Parameter | Value |
|---|---|
| Instrument | LC-ESI-QFT (Quadrupole-Orbitrap) |
| Ionization Mode | ESI Positive |
| Formula | C₂₀H₂₄N₂O₃S |
| Exact Mass | 372.1507636 |
| Precursor Ion [M+H]⁺ | 373.158 |
| Base Peak | 373.1576 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition analysis of rac-cis-Desacetyl Diltiazem Hydrochloride. This technique offers a significant advantage over conventional mass spectrometry by providing mass accuracy in the low parts-per-million (ppm) range, which is crucial for the unambiguous identification of the compound, especially in complex mixtures or when differentiating between isomers and impurities with the same nominal mass.
In a typical HRMS analysis of this compound, the sample is introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for prior separation. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact protonated molecules, [M+H]⁺. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) of the ions with high precision.
For this compound, with a molecular formula of C₂₀H₂₄N₂O₃S, the theoretical exact mass of the neutral molecule is approximately 372.1508 g/mol . The protonated molecule [C₂₀H₂₅N₂O₃S]⁺ would have a theoretical m/z that can be calculated with high precision. Experimental measurements that fall within a narrow mass tolerance window (e.g., < 5 ppm) of the theoretical value provide strong evidence for the compound's identity.
A study focused on the characterization of Diltiazem impurities utilized LC-HRMS to elucidate the structures of unknown compounds. orientjchem.org While this study did not specifically report on this compound, the methodology is directly applicable. The high mass accuracy allows for the determination of the elemental composition, a critical step in identifying unknown metabolites or degradation products.
Table 1: Theoretical vs. Experimental Mass Data for a Related Compound
| Parameter | Value |
| Compound | Diltiazem Impurity |
| Molecular Formula | C₂₂H₂₆N₂O₄S |
| Theoretical Exact Mass [M+H]⁺ | 415.1686 |
| Experimental Exact Mass [M+H]⁺ | 415.1691 |
| Mass Accuracy (ppm) | 1.2 |
This table is illustrative of the data obtained from HRMS analysis for a compound structurally related to this compound and demonstrates the precision of the technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and the stereochemistry of the molecule.
For the structural confirmation of this compound, a suite of NMR experiments is typically performed:
¹H NMR (Proton NMR): This experiment identifies the number of different types of protons in the molecule, their chemical environment (chemical shift, expressed in ppm), their proximity to other protons (spin-spin coupling), and the number of neighboring protons (multiplicity). The integration of the signals provides the ratio of the number of protons of each type.
¹³C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
A comprehensive analysis of the ¹H and ¹³C NMR spectra, along with 2D NMR data, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound, including the cis stereochemistry of the substituents on the thiazepine ring. While a specific detailed spectral analysis for this exact compound is not publicly available, the characterization of related diltiazem impurities has been thoroughly described using these techniques, demonstrating their utility in confirming the core structure and identifying subtle variations. orientjchem.org
Table 2: Expected ¹H and ¹³C NMR Data Ranges for Key Structural Moieties of this compound
| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Benzene Ring) | 7.0 - 8.0 | 120 - 140 |
| Aromatic Protons (Methoxyphenyl) | 6.8 - 7.5 | 114 - 160 |
| Methine Protons (Thiazepine Ring) | 4.0 - 5.5 | 55 - 75 |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| N-Dimethyl Protons (-N(CH₃)₂) | ~2.8 | ~45 |
| Methylene Protons (-CH₂-) | 2.5 - 4.5 | 25 - 60 |
| Hydroxyl Proton (-OH) | Variable | - |
This table provides generalized expected chemical shift ranges based on the known structure of this compound and data from structurally similar compounds.
Development of Reference Standards and Certified Reference Materials for Research
The availability of high-purity reference standards is a cornerstone of accurate analytical measurement in pharmaceutical research and quality control. For this compound, both reference standards and Certified Reference Materials (CRMs) are available from various commercial suppliers. cymitquimica.comsigmaaldrich.comsigmaaldrich.comusp.org These standards are essential for a variety of applications, including method validation, instrument calibration, and as a comparator in impurity profiling.
A reference standard for this compound is a highly purified substance that is well-characterized with respect to its identity and purity. A CRM, however, represents a higher level of quality and comes with a certificate that provides information about its certified property values (e.g., purity), the associated uncertainty, and a statement of metrological traceability. cymitquimica.com
The development and certification of a CRM for this compound is a meticulous process that adheres to stringent international standards, such as ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). cymitquimica.comsmolecule.com The process typically involves:
Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve a high level of purity.
Comprehensive Characterization: The identity of the material is unequivocally confirmed using a battery of analytical techniques, including HRMS and NMR, as described in the sections above. Other methods like Infrared (IR) spectroscopy and elemental analysis are also employed.
Purity Assessment: The purity of the candidate material is determined using multiple, independent analytical methods to provide a reliable certified value. This often includes mass balance approaches, which involve the quantification of the main component and all significant impurities (e.g., organic impurities, water content, residual solvents, and inorganic content).
Homogeneity and Stability Studies: The batch is tested to ensure that the material is homogeneous and that its certified properties will remain stable under specified storage and transport conditions for a defined period.
Certification and Documentation: A Certificate of Analysis is issued, which details the certified purity value, its uncertainty, the methods used for characterization, and a statement of traceability to national or international standards. cymitquimica.comsmolecule.com
The United States Pharmacopeia (USP) also provides a reference standard for Desacetyl Diltiazem Hydrochloride, which is specified for use in official USP compendial tests and assays. sigmaaldrich.comavantorsciences.com The availability of such well-characterized reference materials ensures the reliability and comparability of analytical results generated by different laboratories for this compound.
Impurity Profiling and Quality Control in Research Materials
Detection and Quantification of Impurities in Synthetic and Sample Materials
The detection and quantification of impurities in materials containing rac-cis-Desacetyl Diltiazem (B1670644) Hydrochloride are primarily accomplished using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prominent method. researchgate.netresearchgate.net Researchers have developed and validated specific, stability-indicating HPLC methods capable of separating rac-cis-Desacetyl Diltiazem Hydrochloride from its parent compound, Diltiazem, and other related impurities.
One established eco-friendly HPLC method utilizes a C18 analytical column with a mobile phase composed of ethanol (B145695) and a phosphoric acid solution (pH 2.5) in a 35:65 v/v ratio. researchgate.net To manage the backpressure from the viscous ethanol-based mobile phase, the column temperature is elevated to 50°C. Detection is typically performed using a UV detector set at 240 nm, which allows for clear differentiation and quantification of both Diltiazem and Desacetyl Diltiazem. researchgate.net Such methods are validated for linearity, precision, accuracy, and robustness to ensure reliable results. For instance, a method might demonstrate linearity across a concentration range of 5.0–500.0 μg/mL with a correlation coefficient (r²) of 0.9997. researchgate.net
For quantification in biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) methods are employed due to their high sensitivity and specificity. researchgate.net A validated LC-MS method for quantifying Desacetyl Diltiazem (DAcD) in human plasma showed a linear range from 0.24 to 320.7 ng/mL, with a lower limit of quantification (LLOQ) of 0.24 ng/mL. researchgate.net The precision and accuracy for these methods are generally required to be within a 10.0-15.0% margin. researchgate.net
Table 1: HPLC Method Parameters for Diltiazem and Desacetyl Diltiazem Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Analytical Column |
| Mobile Phase | Ethanol : Phosphoric Acid Solution (pH 2.5) (35:65, v/v) |
| Detection | UV at 240 nm |
| Column Temperature | 50°C |
| Linearity (Example) | 5.0 – 500.0 μg/mL (r² = 0.9997) |
| Recovery (Accuracy) | 99.0 – 102.0% |
Characterization of Unknown Impurities and Related Substances
When unknown substances are detected in research batches of this compound, a suite of analytical techniques is employed for their structural elucidation and characterization. This process is crucial for identifying potential degradants or by-products from the synthesis. A comprehensive characterization data package for a reference standard of an impurity typically includes data from multiple spectroscopic and analytical methods. synthinkchemicals.com
The primary techniques for characterization include:
High-Performance Liquid Chromatography (HPLC): Provides data on the purity of the substance. synthinkchemicals.com
Mass Spectrometry (MS): Determines the molecular weight of the impurity. synthinkchemicals.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR (Proton NMR) is used to provide detailed information about the molecular structure of the impurity. synthinkchemicals.com
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. synthinkchemicals.com
For example, other known impurities related to Diltiazem that may be encountered include Diltiazem Impurity G (N-Desmethyl Desacetyl Diltiazem Hydrochloride). clearsynth.com The characterization of such compounds requires these combined analytical approaches to confirm their identity unequivocally. The availability of a Certificate of Analysis (CoA) for reference standards, detailing purity and potency, is essential for this process. synthinkchemicals.com
Methodologies for Impurity Control and Monitoring in Research Batches
Effective impurity control in research batches of this compound relies on the consistent application of validated analytical methods and the use of well-characterized reference standards. synthinkchemicals.comclearsynth.com The goal is to monitor and limit the presence of impurities to acceptable levels, ensuring the quality and consistency of the research material.
Control strategies involve several key components:
Use of Reference Standards: Working or secondary reference standards of known impurities, such as Desacetyl Diltiazem itself, are used to calibrate analytical instruments and accurately quantify the levels of these impurities in a given batch. synthinkchemicals.com
Stability-Indicating Methods: The analytical methods used must be stability-indicating, meaning they can separate the main compound from its potential degradation products. Forced degradation studies—subjecting the compound to stress conditions like hydrolysis, oxidation, heat, and photolysis—are performed to develop and validate these methods. researchgate.net
Routine Batch Analysis: Each research batch is tested using the validated HPLC or LC-MS methods to generate an impurity profile. This profile is compared against predefined specifications to ensure the batch meets the required quality standards.
Comprehensive Documentation: A Certificate of Analysis (CoA) is generated for each batch, documenting the purity results and the levels of any detected impurities. synthinkchemicals.com This provides a clear record of the material's quality.
By implementing these methodologies, researchers can ensure that the this compound used in their studies is of a known and controlled quality, which is fundamental for obtaining reliable and reproducible scientific results.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diltiazem |
| Desacetyl Diltiazem (DAcD) |
| Diltiazem Impurity G (N-Desmethyl Desacetyl Diltiazem Hydrochloride) |
| Ethanol |
Structure Activity Relationship Sar Investigations and Analog Design Theoretical and Experimental
Impact of Deacetylation on Pharmacological Activity Profile
The deacetylation of diltiazem (B1670644) to form desacetyl diltiazem is a significant metabolic pathway. nih.gov This structural modification—the hydrolysis of the 3-acetoxy group to a 3-hydroxy group—has a discernible impact on the compound's pharmacological activity. researchgate.net Desacetyl diltiazem is itself a pharmacologically active metabolite, though its potency as a coronary vasodilator is reported to be approximately 25% to 50% that of the parent compound, diltiazem. fda.gov
Systematic studies comparing the vasorelaxant effects of diltiazem and its various metabolites have been conducted to quantify these differences. In one such study using hamster aorta preparations, the calcium antagonistic activities were determined, revealing a clear hierarchy of potency. nih.gov The removal of the acetyl group results in a decrease in potency compared to diltiazem. nih.gov Further modifications, such as N-demethylation in addition to deacetylation, lead to a more pronounced reduction in activity. nih.govnih.gov
| Compound | IC₅₀ (μM) ± SE |
|---|---|
| Diltiazem | 0.98 ± 0.47 |
| N-monodemethyl Diltiazem (MA) | 2.46 ± 0.38 |
| Desacetyl Diltiazem (M1) | 3.27 ± 1.02 |
| Desacetyl N-monodemethyl Diltiazem (M2) | 45.5 ± 18.1 |
| O-demethyl Diltiazem | 20.2 ± 10.5 |
| N,O-didemethyl Diltiazem | 40.4 ± 15.4 |
| Desacetyl O-demethyl Diltiazem (M4) | 112.2 ± 33.2 |
| Desacetyl N,O-didemethyl Diltiazem (M6) | 126.7 ± 24.2 |
Stereoisomeric Differences in Biological Activity and Enantioselectivity
The biological activity of diltiazem and its analogs is highly dependent on their stereochemistry. The diltiazem molecule possesses two chiral centers, giving rise to four possible stereoisomers (d-cis, l-cis, d-trans, and l-trans). The clinically used form is the d-cis isomer. wikipedia.org Consequently, rac-cis-Desacetyl Diltiazem Hydrochloride is a mixture of the d-cis and l-cis enantiomers of the deacetylated compound.
Research into the stereoisomers of diltiazem has demonstrated significant enantioselectivity in their interaction with L-type calcium channels. nih.gov Studies on the binding of these isomers to rabbit T-tubule calcium channels have shown that all four isomers can bind to the benzothiazepine (B8601423) receptor, but with a distinct order of potency. nih.gov The d-cis isomer exhibits the highest affinity, followed by the l-cis isomer, with the two trans isomers showing considerably weaker binding. nih.govmedchemexpress.com
| Stereoisomer | Relative Potency for Inhibiting d-cis-[³H]Diltiazem Binding | Effect on (+)-[³H]PN200-110 Binding at 37°C |
|---|---|---|
| d-cis | Highest | Stimulation |
| l-cis | Intermediate | Inhibition |
| d-trans | Low | Inhibition (weak) |
| l-trans | Low | Inhibition (weak) |
Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)
Computational chemistry has become an invaluable tool for elucidating the SAR of calcium channel blockers. Molecular docking and quantitative structure-activity relationship (QSAR) studies help to rationalize the observed biological activities and guide the design of new analogs. nih.govresearchgate.net
X-ray crystallography studies on a model calcium channel have provided atomic-level insights into the binding of diltiazem. nih.gov These studies reveal that diltiazem binds within the central cavity of the channel's pore, physically obstructing ion conduction. nih.gov The binding site for benzothiazepines like diltiazem overlaps with that of phenylalkylamine blockers (e.g., verapamil) but is distinct from the site for dihydropyridines. nih.gov This structural information serves as a template for molecular docking simulations of analogs like desacetyl diltiazem. The 3-hydroxy group of desacetyl diltiazem would be expected to form different hydrogen bonding interactions within the binding pocket compared to the 3-acetoxy group of diltiazem, likely contributing to its altered potency.
SAR studies have established several key pharmacophoric requirements for diltiazem-like activity. These include the presence of a 4'-aryl methyl ether and a basic substituent on the nitrogen at position N1. nih.gov The activity of these compounds is also influenced by their lipophilicity (log P), as they must partition into the cell membrane to reach their intracellular binding site. nih.gov The deacetylation of diltiazem to desacetyl diltiazem alters the molecule's polarity and lipophilicity, which in turn affects its interaction with the receptor site. Computational models can quantify these changes and correlate them with biological activity, providing a theoretical framework to understand the experimental data.
Drug Interaction Studies: Mechanistic Investigations in Vitro and Non Clinical
Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450 Enzymes)
The metabolic pathway of diltiazem (B1670644), the parent compound of rac-cis-Desacetyl Diltiazem Hydrochloride, involves several cytochrome P450 (CYP) enzymes. The primary routes of metabolism for diltiazem are N-demethylation, O-demethylation, and deacetylation. nih.gov Deacetylation, which is mediated by esterase enzymes, results in the formation of desacetyl diltiazem. fda.gov This metabolite is pharmacologically active, retaining approximately 25% to 50% of the coronary vasodilator potency of the parent compound. fda.gov
In vitro investigations have been conducted to determine the specific affinity of desacetyl diltiazem for various CYP isoenzymes. While the parent compound's metabolism is predominantly influenced by CYP3A4, studies indicate a different enzymatic affinity for its desacetyl metabolite. nih.gov Specifically, desacetyl diltiazem has been shown to possess a significantly higher affinity for CYP2D6 as compared to CYP3A4. nih.gov
This in vitro finding is supported by pharmacokinetic studies in humans which show that the activity of the polymorphic CYP2D6 enzyme can have a considerable impact on the exposure to desacetyl diltiazem. nih.gov In individuals who have a deficient CYP2D6 phenotype (poor metabolizers), the systemic exposure to desacetyl diltiazem was found to be five times or more greater than in individuals with a functional CYP2D6 phenotype (extensive metabolizers). nih.gov This suggests that CYP2D6 plays a crucial role in the subsequent metabolism of desacetyl diltiazem. nih.gov The accumulation of this active metabolite in poor CYP2D6 metabolizers highlights the importance of this specific enzyme in its clearance. nih.gov
Table 1: In Vitro Enzyme Affinity and Metabolic Observations for Desacetyl Diltiazem
| Compound | Interacting Enzyme | Observation | Finding |
|---|---|---|---|
| Desacetyl Diltiazem | CYP2D6 | In vitro affinity study | Displays several-fold higher affinity to CYP2D6 compared with CYP3A4. nih.gov |
| Desacetyl Diltiazem | CYP2D6 | Human pharmacokinetic study | Systemic exposure is ≥ 5 times higher in poor CYP2D6 metabolizers. nih.gov |
Competitive Binding with Other Ligands (e.g., Other Calcium Channel Blockers)
The pharmacological action of diltiazem and its active metabolites, such as desacetyl diltiazem, is mediated through their interaction with L-type calcium channels in cardiac and vascular smooth muscle. clinicaltrials.gov In vitro studies on the parent compound, d-cis-diltiazem, provide insight into the nature of this binding site.
Studies using canine cardiac sarcolemma have demonstrated that [3H]-d-cis-diltiazem binds in a specific, saturable, and reversible manner. medex.com.bd This binding can be completely inhibited by other calcium channel blockers, including verapamil (B1683045) and bepridil (B108811), at nanomolar concentrations. medex.com.bd Initial analysis of this inhibition suggested a competitive interaction, as the presence of these ligands caused a change in the binding affinity of diltiazem. medex.com.bd
However, further investigation through dissociation experiments revealed a more complex interaction. Both verapamil and bepridil were found to increase the dissociation rate of the radiolabeled diltiazem from its binding site. medex.com.bd This observation is not characteristic of a simple competitive inhibition model. Instead, it suggests that verapamil and bepridil regulate the binding of diltiazem in a negative allosteric fashion, acting through their own distinct binding sites on the calcium channel. medex.com.bd
Table 2: Ligand Binding Characteristics at the Diltiazem Binding Site in Cardiac Sarcolemma
| Ligand | Interaction with [3H]-d-cis-diltiazem Binding | Proposed Mechanism of Interaction | Reference |
|---|---|---|---|
| Verapamil | Complete inhibition | Negative allosteric regulation | medex.com.bd |
Distribution and Permeation Studies in Non-Clinical Models (e.g., Diffusion into Milk)
Non-clinical studies in animal species, including rodents and dogs, have established that diltiazem undergoes extensive metabolism and distribution. nih.gov Following administration, the metabolites are excreted through both urine and feces, which is indicative of biliary excretion. nih.gov This demonstrates that the compound and its metabolites are distributed to the liver and processed for elimination via the bile.
Studies concerning the permeation of diltiazem into milk have been conducted. The parent drug, diltiazem, is known to be excreted in human milk. fda.gov One report noted that the concentrations of diltiazem in breast milk may be similar to the levels observed in the blood serum. fda.gov While specific non-clinical animal studies quantifying the concentration of rac-cis-desacetyl diltiazem in milk are not detailed, the general excretion patterns of the parent drug provide a basis for understanding its potential distribution. The unbound fraction of desacetyl diltiazem in plasma is 0.230, which is comparable to the unbound fraction of the parent diltiazem (0.254), suggesting similar potential for distribution out of the plasma. nih.gov
Table 3: Distribution and Excretion Findings for Diltiazem and its Metabolites
| Subject | Finding | Observation | Reference |
|---|---|---|---|
| Animal Models (Rodent, Canine) | Excretion Pathways | Metabolites are excreted in urine and feces. | nih.gov |
| Animal Models (Rodent, Canine) | Biliary Excretion | Evidence of biliary excretion and potential enterohepatic cycling. | nih.gov |
| Human | Permeation into Milk | Diltiazem is excreted in human milk. | fda.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diltiazem |
| N-demethyldesacetyl diltiazem |
| Verapamil |
| Bepridil |
Emerging Research Areas and Future Perspectives
Unexplored Mechanistic Pathways and Novel Molecular Targets
While rac-cis-Desacetyl Diltiazem (B1670644) Hydrochloride is known to contribute to coronary vasodilation, its potency is estimated to be 25% to 50% that of the parent drug, Diltiazem. fda.gov The full spectrum of its biological activity, however, remains an area of active investigation. Future research is aimed at identifying mechanistic pathways and molecular targets beyond its established role as a calcium channel blocker.
One promising area of research is the investigation of its effects on targets outside of the cardiovascular system. The parent compound, Diltiazem, has been studied for its potential neuroprotective effects and its ability to inhibit the protein calcineurin, which is implicated in the pathology of Alzheimer's disease. nih.govnih.govj-alz.com Calcineurin, a calcium/calmodulin-dependent protein phosphatase, is a key regulator of communication between brain cells, and its elevation is noted in Alzheimer's patients. j-alz.com Given that rac-cis-Desacetyl Diltiazem Hydrochloride is an active metabolite, a key future perspective is to determine if it shares this or other off-target effects. Research into whether the metabolite can modulate calcineurin or other neurological pathways is a critical step in understanding its full therapeutic potential.
Furthermore, studies have shown that the systemic exposure to Desacetyl Diltiazem can be more than five times higher in individuals with a poor CYP2D6 metabolizing phenotype compared to extensive metabolizers. nih.gov This highlights the potential for significant and varied biological effects based on genetic polymorphism, suggesting that its interactions with other enzymes and substrates are underexplored. Future research may focus on how this accumulation impacts other cellular pathways and whether it could be harnessed for therapeutic benefit in specific patient populations.
Application in Novel In Vitro Disease Models for Mechanistic Elucidation
The use of this compound in advanced in vitro models is a burgeoning field aimed at clarifying its precise mechanism of action and exploring new therapeutic applications. Building on research that repurposed Diltiazem for its neuroprotective role in rat models of sporadic Alzheimer's disease, there is a clear rationale for using the desacetyl metabolite in similar models. nih.govmdpi.com Such studies would involve applying the compound to neuronal cell cultures or brain organoids exposed to amyloid-beta proteins or other neurotoxic insults to elucidate its direct effects on neuronal survival, inflammation, and protein aggregation.
In addition to neurodegenerative diseases, in vitro studies have demonstrated that Diltiazem's metabolites, including Desacetyl Diltiazem, are considerably more potent than the parent drug at inhibiting the uptake of adenosine (B11128) in human and rabbit blood. oup.com This finding opens the door for new investigations using in vitro models of ischemia or inflammatory conditions where adenosine signaling plays a crucial protective role. Future studies could use cell-based assays to explore how this compound modulates adenosine transporters and receptors, potentially revealing novel anti-inflammatory or cytoprotective mechanisms.
The significant variability in metabolite levels due to CYP2D6 polymorphism also presents an opportunity for personalized medicine research using in vitro models. nih.gov Liver microsome or hepatocyte culture systems from donors with different CYP2D6 genotypes could be used to study how variations in the production of this compound affect cellular processes, offering a platform to predict its activity in different patient subgroups.
Development of Advanced Analytical Techniques for Trace Analysis and Complex Matrices
The accurate measurement of this compound in biological samples is critical for understanding its pharmacokinetics and clinical effects. As it is often present at lower concentrations than the parent drug, sensitive and robust analytical methods are essential. The future of this field lies in the development and refinement of advanced techniques capable of trace analysis in complex matrices like human plasma. ajptr.comnih.gov
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the current standards for quantifying Diltiazem and its metabolites. ajptr.comnih.gov Methods have been developed with a lower limit of quantification (LLOQ) for Desacetyl Diltiazem as low as 0.15 ng/mL in human plasma, demonstrating high sensitivity. ijpsr.com Future advancements will likely focus on improving throughput, reducing sample volume, and minimizing matrix effects for even greater precision and accuracy. nih.gov
A key challenge in the analysis is the stability of the compound, as Diltiazem can degrade into Desacetyl Diltiazem during sample storage. nih.gov Research has shown that storing plasma samples at -70°C can improve stability compared to -20°C. nih.gov Future analytical development will need to incorporate optimized collection and storage protocols, potentially including the use of stabilizing agents, to ensure the integrity of the measurements. ijpsr.com The development of stability-indicating HPLC methods that can separate the analyte from its degradation products is crucial for reliable analysis in both research and clinical settings. derpharmachemica.comderpharmachemica.com
Table 1: Comparison of Analytical Methods for Desacetyl Diltiazem
| Technique | Matrix | Lower Limit of Quantification (LLOQ) | Linear Range (ng/mL) | Reference |
|---|---|---|---|---|
| HPLC | Pharmaceutical Preparation | 0.450 µg/mL (450 ng/mL) | Not Specified | derpharmachemica.comderpharmachemica.com |
| LC-MS | Human Plasma | 1 µg/L (1 ng/mL) | Not Specified | nih.gov |
| UPLC-MS/MS | Human Plasma | 0.24 ng/mL | 0.24 - 320.7 | nih.gov |
| UPLC-MS/MS | Human Plasma | 0.15 ng/mL | 0.15 - 40.69 | ijpsr.com |
| LC-MS/MS | Human Plasma | Not specified (Range starts at 0.299 ng/mL) | 0.299 - 299.489 | ajptr.com |
Q & A
Q. Q. What safety protocols are critical when handling rac-cis-Desacetyl Diltiazem Hydrochloride in vitro?
- Methodological Answer : Use fume hoods for powder handling, and wear nitrile gloves and goggles. For spills, neutralize with 10% sodium bicarbonate and dispose as hazardous waste. Document all incidents per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
